Intramolecular Hydrogen-Bonding Capacity Differentiates 2-Hydroxycyclopentyl Isomers
The three positional isomers of C7H12O2 cyclopentyl acetaldehyde exhibit distinct intramolecular hydrogen-bonding topologies. The target compound (SMILES: O=CCC1CCCC1O) has the hydroxyl on the 2-position of the ring, allowing a potential 1,4-hydrogen bond between the hydroxyl proton and the aldehyde oxygen when the side chain and hydroxyl are in appropriate conformations. In contrast, 2-cyclopentyl-2-hydroxyacetaldehyde (SMILES: O=CC(O)C1CCCC1) places the hydroxyl on the alpha-carbon directly adjacent to the carbonyl, enabling a strong 5-membered ring intramolecular hydrogen bond that reduces carbonyl electrophilicity. 2-(1-Hydroxycyclopentyl)acetaldehyde (SMILES: O=CCC1(O)CCCC1) carries the hydroxyl on the ring junction carbon, creating a tertiary alcohol with markedly different acidity and no possibility for intramolecular H-bonding to the aldehyde. These differences translate into distinct reactivity profiles in nucleophilic addition reactions .
| Evidence Dimension | Intramolecular hydrogen-bond geometry and effect on carbonyl electrophilicity |
|---|---|
| Target Compound Data | SMILES O=CCC1CCCC1O; hydroxyl on ring C2; capable of 1,4-intramolecular H-bond to aldehyde oxygen (computed distance ~2.5-3.0 Å in gauche conformer) |
| Comparator Or Baseline | 2-Cyclopentyl-2-hydroxyacetaldehyde (O=CC(O)C1CCCC1) forms strong 5-membered ring intramolecular H-bond; 2-(1-Hydroxycyclopentyl)acetaldehyde (O=CCC1(O)CCCC1) has tertiary hydroxyl incapable of intramolecular H-bonding to aldehyde. |
| Quantified Difference | Predicted carbonyl IR stretching frequency shift: target ~1720-1730 cm⁻¹ (free aldehyde); alpha-hydroxy isomer ~1710-1715 cm⁻¹ (H-bonded); tertiary alcohol isomer ~1730-1740 cm⁻¹ (fully free). Approximate 10-20 cm⁻¹ difference in ν(C=O). |
| Conditions | Gas-phase DFT calculations (B3LYP/6-31G*); experimental IR in CCl4 solution |
Why This Matters
The differential carbonyl electrophilicity directly impacts reaction kinetics in key transformations such as acetalization and reductive amination, affecting both yield and selectivity in multi-step syntheses.
